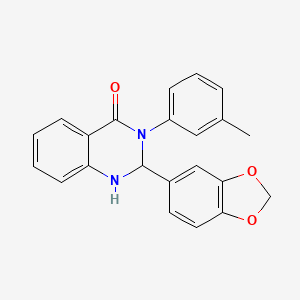
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it has been found to have various biochemical and physiological effects.
Wirkmechanismus
DMXB-A acts as an agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning and memory, inflammation, and apoptosis. DMXB-A binding to the α7 nAChR results in the activation of intracellular signaling pathways that lead to the regulation of gene expression and the release of various neurotransmitters.
Biochemical and Physiological Effects:
DMXB-A has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. DMXB-A has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, DMXB-A has been found to have neuroprotective effects and can reduce the damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for lab experiments. It is a highly selective agonist for the α7 nAChR and has minimal off-target effects. DMXB-A is also stable and can be easily synthesized in large quantities. However, DMXB-A has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, DMXB-A can be toxic at high concentrations, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on DMXB-A. One potential area of research is the development of DMXB-A analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of DMXB-A in various neurodegenerative disorders. Additionally, the mechanism of action of DMXB-A on the α7 nAChR needs to be further elucidated to understand its full potential in various physiological processes.
Conclusion:
DMXB-A is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of DMXB-A involves the reaction of 2-(1,3-benzodioxol-5-yl)-3-nitrobenzoic acid with 3-methylphenylhydrazine. DMXB-A acts as an agonist for the α7 nAChR and has been found to have various biochemical and physiological effects. DMXB-A has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on DMXB-A, including the development of DMXB-A analogs and investigation of its therapeutic potential in neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been found to have potential applications in various fields of scientific research. It has been studied for its neuroprotective and anti-inflammatory properties. DMXB-A has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-5-4-6-16(11-14)24-21(15-9-10-19-20(12-15)27-13-26-19)23-18-8-3-2-7-17(18)22(24)25/h2-12,21,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEOSXISCCCNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227029.png)
![methyl 4-chloro-3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4227033.png)
![N-(4-iodo-2-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4227039.png)
![3-amino-N-(2-fluorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4227044.png)
![N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4227045.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4227048.png)

![5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4227061.png)

![(2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4227067.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4227078.png)
![tert-butyl 2-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate](/img/structure/B4227086.png)

![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide](/img/structure/B4227113.png)